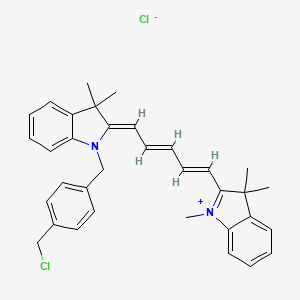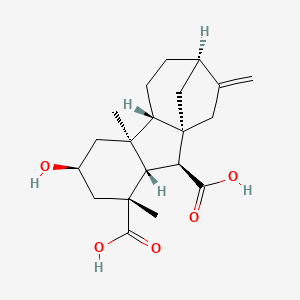
(+)-Mitorubrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-mitorubrin is a mitorubrin. It is an enantiomer of a (-)-mitorubrin.
Applications De Recherche Scientifique
Azaphilone Derivatives in Fungi
A study on the ascomata of some Talaromyces species of ascomycetous fungi identified two groups producing (+)- and (-)-mitorubrin derivatives. The optical rotations of mitorubrins from specific species were found to be positive, showcasing the natural occurrence and variation of (+)-mitorubrin in fungi (Suzuki et al., 1999).
Potentiation of Antifungal Activity
A new mitorubrin congener, 6'-hydroxy-3'-methoxy-mitorubrin, was isolated from Penicillium radicum and demonstrated to moderately potentiate miconazole activity against Candida albicans. This finding indicates the potential of (+)-mitorubrin derivatives in enhancing antifungal therapies (H. Yamazaki, S. Ōmura, H. Tomoda, 2010).
Synthetic Studies
Research into the total synthesis of (+/-)-mitorubrinic acid, a member of the azaphilone family, demonstrates the scientific interest in replicating these compounds synthetically for further study and potential applications (Maurice A. Marsini, K. M. Gowin, T. Pettus, 2006).
Asymmetric Syntheses of Azaphilone Natural Products
The asymmetric syntheses of (-)-mitorubrin and related azaphilone natural products highlight the ongoing efforts to explore and replicate these compounds for potential applications in scientific research (Jianglong Zhu, J. Porco, 2006).
Fragmentation Pathway Studies
Investigations into the gas-phase fragmentation pathway of mitorubramines, derivatives of mitorubrins, provide insights into their structure and potential applications in identifying novel secondary metabolites (L. Svilar, V. Stankov-Jovanović, M. Stadler, H. Nedev, J. Tabet, 2012).
Exploration in Bioinformatics
A study linking the diversity of azaphilones in Hypoxylon fragiforme to their biosynthetic machineries using bioinformatics reflects the intersection of molecular biology and chemistry in exploring (+)-mitorubrin derivatives (K. Becker, Sebastian Pfütze, E. Kuhnert, R. Cox, M. Stadler, F. Surup, 2020).
Propriétés
Nom du produit |
(+)-Mitorubrin |
|---|---|
Formule moléculaire |
C21H18O7 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[(7S)-7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+/t21-/m0/s1 |
Clé InChI |
ZLULUXWJVBHEMS-FNEOHHHZSA-N |
SMILES isomérique |
C/C=C/C1=CC2=CC(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
SMILES canonique |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



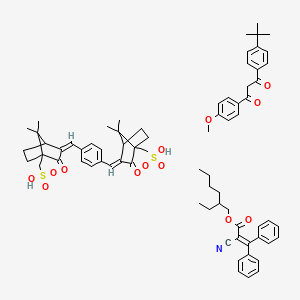
![3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium](/img/structure/B1262668.png)
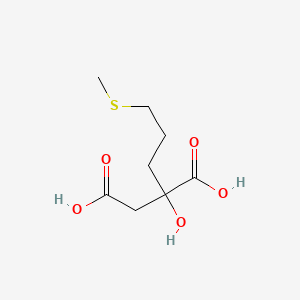
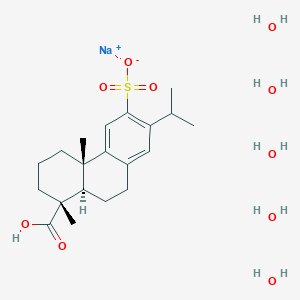

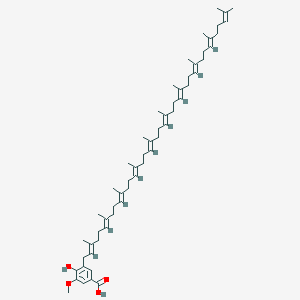
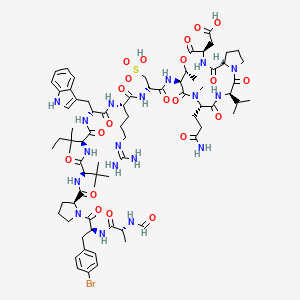

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1262681.png)
